molecular formula C11H18N4O4 B1676747 Morinidazole CAS No. 92478-27-8

Morinidazole

Cat. No. B1676747
CAS RN: 92478-27-8
M. Wt: 270.29 g/mol
InChI Key: GAZGHCHCYRSPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morinidazole is a new 5-nitroimidazole-class antimicrobial agent . It is under investigation in clinical trials for the treatment of appendicitis . The molecular formula of Morinidazole is C11H18N4O4 .


Synthesis Analysis

The synthesis of Morinidazole and similar compounds involves several steps. The photocatalyst (Co/g-C3N4/Fe3O4) was synthesized by a simple hydrothermal method . The efficiency of the synthesized photocatalyst with regard to the degradation of the studied antibiotic (MNZ) under visible light irradiation was fully evaluated .


Molecular Structure Analysis

The molecular structure of Morinidazole consists of a 5-nitroimidazole ring attached to a morpholine ring via a propyl linker . The average molecular weight is 270.285 Da .


Chemical Reactions Analysis

The degradation of Morinidazole in aqueous solutions using Co/g-C3N4/Fe3O4 nanocomposite under visible light irradiation was accomplished . The degradation of Morinidazole followed the pseudo-first-order kinetic model .

Scientific Research Applications

Enantioselective Analysis

  • Morinidazole, a 5-nitroimidazole derivative, has significant applications in the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections. A study by Zhong et al. (2014) developed a liquid chromatography-tandem mass spectrometry method for the stereospecific determination of morinidazole enantiomers in human plasma. This method aids in characterizing the stereoselective pharmacokinetics of morinidazole.

Impact of Renal Impairment

  • The pharmacokinetics of morinidazole is affected by renal impairment. In research by Zhong et al. (2014), it was found that renal impairment significantly increases the plasma exposure and reduces renal clearance of morinidazole's conjugated metabolites. This is critical for dose adjustment in patients with severe renal impairment.

Population Pharmacokinetics in Hepatic Impairment

  • A study by Kang et al. (2018) established a population pharmacokinetic model for morinidazole among patients with hepatic impairment. This model suggests that dosage adjustment for morinidazole is not necessary for patients with moderate hepatic impairment without renal dysfunction.

Simultaneous Determination with Other Metabolites

  • Morinidazole's metabolic profile in humans was explored by Gao et al. (2012). They developed a method for the simultaneous determination of morinidazole and its major metabolites in human plasma. This research contributes to understanding the pharmacokinetic profiles of morinidazole and its metabolites.

Drug-Drug Interactions

  • The study by Pang et al. (2014) focused on the pharmacokinetic interactions of morinidazole with rifampin and ketoconazole. Their findings assist in predicting possible drug-drug interactions and adjusting doses in clinical settings.

Effectiveness in Pelvic Inflammatory Disease

  • A multicenter study by Zhou et al. (2022) evaluated the effectiveness and safety of morinidazole in treating pelvic inflammatory disease. Their results supported the efficacy of morinidazole in clinical settings.

Metabolism and Pharmacokinetics

  • The study on the metabolism and pharmacokinetics of morinidazole by Gao et al. (2012) identified diastereoisomeric N+-glucuronides as major metabolites and highlighted the role of UGT1A9 in N+-glucuronidation.

Clinical Trials Comparing Morinidazole and Ornidazole

  • Research by Cao et al. (2017) compared the efficacy and safety of morinidazole and ornidazole in treating pelvic inflammatory disease, showing morinidazole's comparability and reduced adverse events.

Influence of Uremic Toxins

  • A study by Kong et al. (2017) examined how uremic toxins affect morinidazole's pharmacokinetics in renal failure patients. This study is crucial for understanding the drug's behavior in patients with chronic renal failure.

Evaluation in Periodontal Diseases

  • The clinical trial by Wang et al. (2014) evaluated morinidazole's effects in patients with periodontal diseases, highlighting its therapeutic potential and effectiveness in this domain.

Pharmacokinetics in Renal Impairment

  • Zhang et al. (2014) focused on the pharmacokinetics of morinidazole in patients with severe renal impairment, providing important insights for dose adjustments in these patients.

Safety And Hazards

A study showed that treatment with a 14-day course of intravenous Morinidazole, 500 mg twice daily, plus levofloxacin 500 mg daily, was effective and safe . The rate of drug-related adverse events (AEs) was 27.43%, and no serious AEs or deaths occurred during the study .

Future Directions

The effectiveness and safety of Morinidazole have been verified in a phase III clinical trial . Given the emergence of antimicrobial resistance to metronidazole, Morinidazole could potentially be a promising alternative for the treatment of various infections .

properties

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGHCHCYRSPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031280
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morinidazole

CAS RN

92478-27-8
Record name Morinidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092478278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morinidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15098
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morinidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUPWG40JAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morinidazole
Reactant of Route 2
Reactant of Route 2
Morinidazole
Reactant of Route 3
Reactant of Route 3
Morinidazole
Reactant of Route 4
Reactant of Route 4
Morinidazole
Reactant of Route 5
Reactant of Route 5
Morinidazole
Reactant of Route 6
Reactant of Route 6
Morinidazole

Citations

For This Compound
161
Citations
Y Wang, P Zhang, N Jiang, X Gong, L Meng… - … of Chromatography B, 2012 - Elsevier
The aim of this study was to develop a rapid and sensitive method for the simultaneous quantification of metronidazole (MEZ), tinidazole (TNZ), ornidazole (ONZ) and morinidazole (MNZ…
Number of citations: 47 www.sciencedirect.com
R Gao, L Li, C Xie, X Diao, D Zhong, X Chen - Drug Metabolism and …, 2012 - ASPET
… of morinidazole has not been reported previously. In our preliminary clinical pharmacokinetic study, two morinidazole … of morinidazole by using cryopreserved human hepatocytes. …
Number of citations: 36 dmd.aspetjournals.org
K Zhong, X Li, C Xie, Y Zhang, D Zhong… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… of morinidazole [M7]). Our objectives were to assess the effects of renal impairment on the pharmacokinetics (PK) of morinidazole … infusion of 500 mg of morinidazole. Plasma and urine …
Number of citations: 28 journals.asm.org
T Zhou, M Yuan, P Cui, J Li, F Jia, S Wang… - Frontiers in Medicine, 2022 - frontiersin.org
Background Antimicrobial resistance to metronidazole has emerged after several decades of worldwide use of the drug. The purpose of this study was to evaluate the effectiveness, …
Number of citations: 2 www.frontiersin.org
C Cao, A Luo, P Wu, D Weng, H Zheng… - European Journal of …, 2017 - Springer
This multicenter, double-blind, randomized, parallel-group, non-inferiority study compared the efficacy and safety of morinidazole with those of ornidazole in women with pelvic …
Number of citations: 12 link.springer.com
F Kong, X Pang, K Zhong, Z Guo, X Li, D Zhong… - Drug Metabolism and …, 2017 - ASPET
Morinidazole is a 5-nitroimidazole drug. Its sulfate conjugate M7 was a sensitive substrate of organic anion transporter 1 (OAT1) and OAT3, whereas N + -glucuronides M8-1 and M8-2 …
Number of citations: 17 dmd.aspetjournals.org
R Gao, D Zhong, K Liu, Y Xia, R Shi, H Li… - … of Chromatography B, 2012 - Elsevier
Morinidazole is a new third-generation 5-nitroimidazole antimicrobial drug. To investigate the pharmacokinetic profiles of morinidazole … simultaneous determination of morinidazole, its N…
Number of citations: 13 www.sciencedirect.com
W Lv - Talanta, 2010 - Elsevier
This study compares and evaluates the effect of various matrices on liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) analysis. Permanent post-column …
Number of citations: 16 www.sciencedirect.com
X Pang, Y Zhang, R Gao, K Zhong… - Antimicrobial Agents …, 2014 - Am Soc Microbiol
… of morinidazole and … morinidazole and N + -glucuronide are less than 50%; therefore, rifampin and ketoconazole have little clinical significance in the pharmacokinetics of morinidazole…
Number of citations: 10 journals.asm.org
K Zhong, Z Gao, Q Li, D Zhong, X Chen - Journal of Chromatography B, 2014 - Elsevier
… Morinidazole is a novel 5-nitroimidazole derivative used for the treatment of amoebiasis, trichomoniasis, and anaerobic bacterial infections. Morinidazole … of determining morinidazole …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.